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Introduction
Ceralasertib, also known as AZD6738, is a potent and selective, orally bioavailable inhibitor of

the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical apical kinase

in the DNA Damage Response (DDR) pathway, activated primarily in response to replication

stress and stalled DNA replication forks.[1][3][4][5] By inhibiting ATR, Ceralasertib disrupts the

cell's ability to repair DNA damage, leading to an accumulation of genomic instability and

subsequent cell death, a process known as synthetic lethality.[5] This is particularly effective in

cancer cells that exhibit high levels of replication stress due to oncogene expression or defects

in other DDR pathways, such as ATM deficiency.[1][6][7] This guide provides a comprehensive

overview of the preclinical data for Ceralasertib, focusing on its mechanism of action, in vitro

and in vivo activity, and its potential in combination therapies.

Core Mechanism of Action
Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[2] Its primary mechanism involves

blocking the phosphorylation of ATR's direct downstream substrate, CHK1.[2][3][8] This

inhibition prevents the activation of G2/M cell-cycle checkpoints, allowing cells with damaged

DNA to prematurely enter mitosis, which leads to mitotic catastrophe and apoptosis.[3][5][9]

The inhibition of ATR by Ceralasertib also leads to an increase in the phosphorylation of ATM-

dependent substrates like RAD50 and the DNA damage marker γH2AX, indicating an

accumulation of DNA double-strand breaks resulting from replication fork collapse.[1][3][9]
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Caption: Ceralasertib inhibits ATR kinase, blocking downstream signaling.

Preclinical In Vitro Studies
Enzymatic and Cellular Potency
Ceralasertib is a highly potent inhibitor of ATR kinase with an in vitro enzyme IC50 of 0.001 µM

(1 nM).[2][10] In cellular assays, it effectively inhibits the phosphorylation of the ATR substrate

CHK1 (Ser345) with an IC50 of 0.074 µM.[2] It demonstrates high selectivity, with no significant
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inhibition of other PI3K-like kinases such as DNA-PK, ATM, or mTOR at concentrations below 5

µM.[2][11]

Cell Line Sensitivity
As a monotherapy, Ceralasertib inhibited the proliferation of 73 out of 197 solid and

hematological cancer cell lines with a GI50 (concentration for 50% growth inhibition) of less

than 1 µM in 3-day assays.[2] Enhanced sensitivity is particularly noted in cell lines with defects

in the ATM pathway or those with high replication stress, such as from CCNE1 amplification.[1]

[2][9]

Parameter Value Assay Type Reference

Enzyme IC50 (ATR) 1 nM In vitro kinase assay [2][10]

Cellular IC50 (p-

CHK1)
74 nM

Cellular

phosphorylation assay
[2]

Selectivity (DNA-PK,

ATM, mTOR)
>5 µM Cellular assays [2]

Monotherapy Activity
GI50 < 1 µM in 37% of

cell lines

3-day cell proliferation

assay
[2]

Effective

Concentration Range
0.3 - 1.0 µM

For S-phase

accumulation &

γH2AX induction

[2]

Table 1: Summary of In Vitro Activity of Ceralasertib.

Experimental Protocols
In Vitro Kinase Assay: The potency of Ceralasertib against the ATR enzyme was determined

using a biochemical assay measuring the inhibition of kinase activity, likely through methods

such as radioactive ATP incorporation or fluorescence-based detection.

Cell Proliferation Assay (MTS/SRB): Cells were seeded in 96-well plates and allowed to grow

logarithmically.[9] They were then treated with varying concentrations of Ceralasertib for 3

days.[9] Cell proliferation was measured using either the MTS CellTiter Proliferation Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8974415/
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://pubmed.ncbi.nlm.nih.gov/35078817/
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://www.medchemexpress.com/ceralasertib-formate.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15293697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Promega) or sulphorhodamine B (SRB) colorimetric assays.[9][12] The GI50, the

concentration at which growth is inhibited by 50% compared to untreated cells, was then

calculated.[9]

Western Blotting for Pharmacodynamic Markers: To assess target engagement, cell lines

such as LoVo and HCC1806 were treated with Ceralasertib at specified concentrations for

24 hours.[9] Cell lysates were then collected and subjected to Western blot analysis to detect

levels of phosphorylated proteins, including CHK1 pSer345, RAD50 pSer635, KAP1

pSer824, and the DNA damage marker γH2AX.[9]

Preclinical In Vivo Studies
Pharmacokinetics and Pharmacodynamics
Ceralasertib is an orally bioavailable compound.[2] Preclinical studies in mice have detailed its

pharmacokinetic (PK) profile, noting dose-dependent bioavailability where exposure increases

more than proportionally with the dose.[13] In vivo, oral administration of Ceralasertib leads to

a dose-dependent modulation of CHK1 phosphorylation and a significant increase in pan-

nuclear γH2AX staining in tumor tissue.[2][3] A study aimed at understanding the relationship

between Ceralasertib's PK, pharmacodynamic (PD) markers, and efficacy found that increases

in the biomarker pRAD50 were dose and time-dependent in xenograft models.[14]

Animal Model Dosing Key Findings Reference

Mice (various

xenografts)

6.25 - 25 mg/kg BID;

50 mg/kg QD (oral)

Dose-dependent

increase in pRAD50;

consistent PK/PD

relationship.

[14]

Mice N/A

Dose-dependent

bioavailability; ~2-fold

increase from lowest

to highest dose.

[13]

Mice (xenografts)
Chronic daily oral

dosing

Persistent γH2AX

staining in tumors;

transient increase in

normal tissues.

[3]
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Table 2: Summary of In Vivo Pharmacokinetic and Pharmacodynamic Data.

In Vivo Efficacy
As a monotherapy, Ceralasertib has demonstrated significant, dose-dependent tumor growth

inhibition in several xenograft models, particularly those with ATM deficiencies.[2][3][6] In

contrast, ATM-proficient models showed less sensitivity to single-agent treatment at equivalent

doses.[3] The antitumor activity in vivo required continuous dosing to maintain free plasma

exposures that correlated with the induction of pharmacodynamic markers like pCHK1 and

pRAD50.[1][9]

Experimental Protocols
Animal Studies and Efficacy Evaluation: Animal studies were conducted in accordance with

institutional and national guidelines (e.g., IACUC, Animal Scientific Procedures Act 1986).[9]

Tumor models, including patient-derived xenografts (PDX), were established in

immunocompromised mice.[9][15] Once tumors reached a specified size, animals were

randomized and treated with Ceralasertib via oral gavage at various doses and schedules.

[14] Tumor growth was monitored regularly, and efficacy was assessed by metrics such as

tumor growth inhibition (%TGI).[14]

Pharmacodynamic Assessment in Tumors: For PD studies, tumor-bearing animals were

dosed for a set period (e.g., 5 continuous days).[14] Tumors were then harvested at specific

time points post-treatment. Tissues were processed for analysis by immunohistochemistry

(IHC) to quantify biomarkers like pRAD50 (pSer635) or by Western blot.[14]
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Caption: General workflow for preclinical evaluation of Ceralasertib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15293697?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15293697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combination Therapies
Preclinical data strongly support the use of Ceralasertib in combination with DNA-damaging

agents and other targeted therapies.

Chemotherapy: Ceralasertib shows synergistic cell-killing activity when combined with

platinum agents (cisplatin, carboplatin) and antimetabolites (gemcitabine).[2][9][12][15] In

vivo, combining Ceralasertib with carboplatin or irinotecan resulted in superior antitumor

activity, including tumor regressions, at doses lower than required for monotherapy.[1][9]

Optimization of the dosing schedule was critical; for instance, concurrent administration of

Ceralasertib with carboplatin yielded optimal tumor control.[15]

PARP Inhibitors: Potent synergy is observed when Ceralasertib is combined with the PARP

inhibitor olaparib, particularly in BRCA-mutant models.[1][9] This combination led to complete

tumor regression in a BRCA2-mutant triple-negative breast cancer (TNBC) PDX model.[1][9]

Radiotherapy: Ceralasertib significantly enhances the anti-tumor effects of ionizing radiation

(IR) across multiple cell lines and in vivo xenograft models.[2][3]

Immunotherapy: Preclinical studies show that intermittent dosing of Ceralasertib can remodel

the tumor immune microenvironment.[16] It causes an up-regulation of the type I interferon

(IFN-I) pathway, which is a major mediator of its antitumor activity in combination with anti-

PD-L1 antibodies.[4][16] This combination improves T-cell function and enhances antigen-

specific T-cell responses.[16]
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Caption: Rationale for combining Ceralasertib with other cancer therapies.

Preclinical Safety and Toxicology
Early preclinical safety studies identified target-related bone marrow suppression (neutropenia)

and gastrointestinal tract impact at high doses.[3] A comparative in vivo toxicology study of

different ATR inhibitors found that single-dose Ceralasertib was associated with cardiotoxicity,

possibly due to high unbound plasma drug concentrations, an effect not observed with other

ATR inhibitors tested.[17] However, in vivo studies also suggest a favorable therapeutic index,

as the induction of the DNA damage marker γH2AX was persistent in tumor tissue but only

transient in normal tissues like bone marrow and gut.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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